molecular formula C20H23NO4S B3946472 N-allyl-N-(3-ethoxybenzyl)-4-(methylsulfonyl)benzamide

N-allyl-N-(3-ethoxybenzyl)-4-(methylsulfonyl)benzamide

Cat. No. B3946472
M. Wt: 373.5 g/mol
InChI Key: WSFZTWOYMNEDNL-UHFFFAOYSA-N
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Description

N-allyl-N-(3-ethoxybenzyl)-4-(methylsulfonyl)benzamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known as AEBSM and is a member of the family of sulfonamide compounds. AEBSM has been shown to have various biochemical and physiological effects, making it a promising candidate for further research and development.

Mechanism of Action

The mechanism of action of AEBSM is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. AEBSM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. AEBSM has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
AEBSM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). AEBSM has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent. Additionally, AEBSM has been shown to inhibit the replication of certain viruses, including hepatitis B virus (HBV) and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

AEBSM has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. It has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been investigated in various disease models. However, the limitations of AEBSM include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on AEBSM. One potential direction is the investigation of its potential therapeutic applications in other disease models, such as autoimmune diseases and neurological disorders. Another direction is the development of more potent and selective analogs of AEBSM. Additionally, the mechanisms of action of AEBSM need to be further elucidated to fully understand its potential therapeutic applications.

Scientific Research Applications

AEBSM has been extensively studied for its potential therapeutic applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. AEBSM has been studied in vitro and in vivo, and its potential therapeutic applications have been investigated in various disease models.

properties

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-4-methylsulfonyl-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-4-13-21(15-16-7-6-8-18(14-16)25-5-2)20(22)17-9-11-19(12-10-17)26(3,23)24/h4,6-12,14H,1,5,13,15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFZTWOYMNEDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN(CC=C)C(=O)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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